molecular formula C28H31N5O5S B2666878 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 2034445-13-9

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-sulfamoylphenethyl)acetamide

Cat. No. B2666878
CAS RN: 2034445-13-9
M. Wt: 549.65
InChI Key: KQMAACARIGUOFC-UHFFFAOYSA-N
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Description

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-sulfamoylphenethyl)acetamide is a useful research compound. Its molecular formula is C28H31N5O5S and its molecular weight is 549.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • N-heterocycle Construction : This compound is part of studies exploring the synthesis of N-heterocycles using cyclic sulfamidates. These precursors enable the formation of diverse heterocyclic structures, including piperazine and benzofused heterocycles, demonstrating a broad utility in synthetic chemistry (Bower, Rujirawanich, & Gallagher, 2010).

  • Halocyclization Approaches : Research on halocyclization of similar compounds emphasizes the utility of iodine, bromine, or sulfuryl chloride in generating diverse heterocyclic structures. These methodologies highlight the compound's role in synthesizing complex molecules with potential biological activities (Zborovskii et al., 2011).

  • Antimicrobial Activity : A study on sulfonamide derivatives, including similar compounds, evaluated their efficacy against breast and colon cancer cell lines. This research indicates potential therapeutic applications, emphasizing the importance of structural modification in enhancing biological activity (Ghorab et al., 2015).

  • Photo-induced Electron Transfer : Investigations into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents, related to this compound, shed light on its potential applications in developing fluorescent probes and sensors (Gan et al., 2003).

Biomedical Applications

  • Anticonvulsant Properties : The synthesis and evaluation of acetamide derivatives derived from similar compounds have been studied for their anticonvulsant properties. Such studies are crucial in the development of new therapeutic agents for epilepsy and related disorders (Kamiński et al., 2011).

  • Carbonic Anhydrase Inhibition : Research on benzenesulfonamide derivatives, akin to the chemical , has highlighted their potent inhibitory action against human carbonic anhydrase isoforms. This suggests their potential in treating conditions like glaucoma, epilepsy, and possibly cancer (Mishra et al., 2017).

properties

IUPAC Name

2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O5S/c29-39(37,38)22-9-7-20(8-10-22)11-12-30-25(34)19-32-15-13-31(14-16-32)17-18-33-27(35)23-5-1-3-21-4-2-6-24(26(21)23)28(33)36/h1-10H,11-19H2,(H,30,34)(H2,29,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMAACARIGUOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCCC5=CC=C(C=C5)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-sulfamoylphenethyl)acetamide

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